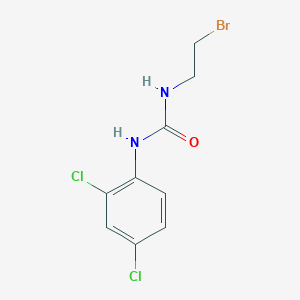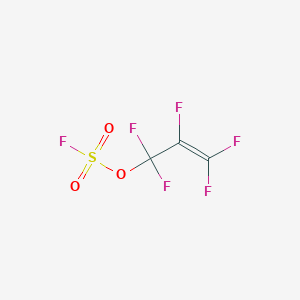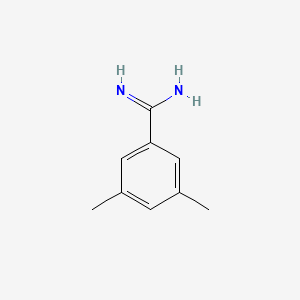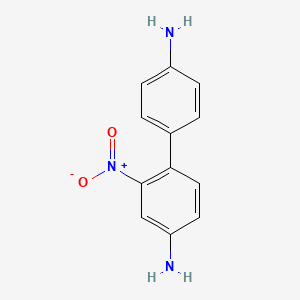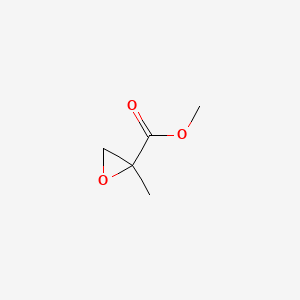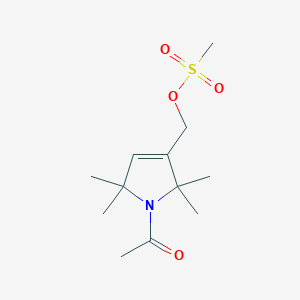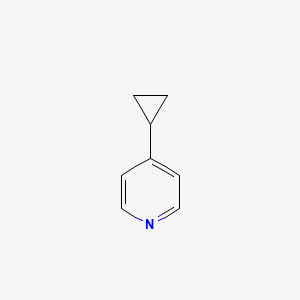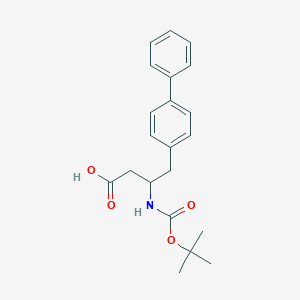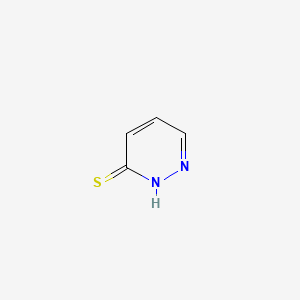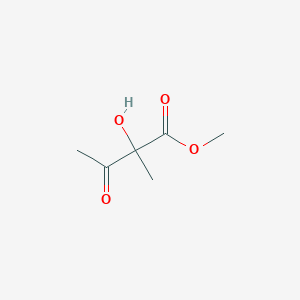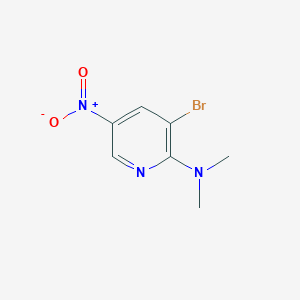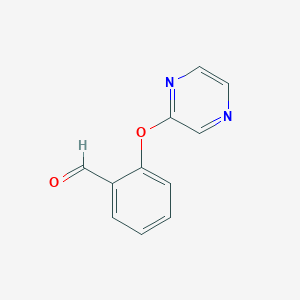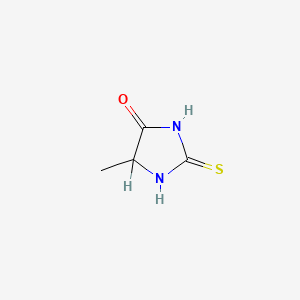
5-Methyl-2-thiohydantoin
Overview
Description
5-Methyl-2-thiohydantoin is a heterocyclic organic compound that belongs to the thiohydantoin family. Thiohydantoins are sulfur analogs of hydantoins, where one or both carbonyl groups are replaced by thiocarbonyl groups. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
5-Methyl-2-thiohydantoin, also known as 5-Methyl-2-thioxoimidazolidin-4-one, is a thionamide antithyroid agent . Its primary target is thyroid peroxidase , an enzyme that plays a crucial role in the synthesis of thyroid hormones . By inhibiting this enzyme, this compound reduces thyroid hormone synthesis, thereby ameliorating conditions of hyperthyroidism .
Mode of Action
The compound interacts with its target, thyroid peroxidase, by inhibiting its actions . This inhibition leads to a reduction in the synthesis of thyroid hormones . One of the first metabolites identified from this compound, 3-methyl-2-thiohydantoin, may contribute to its antithyroid activity . This metabolite has demonstrated antithyroid activity in rats and may explain the prolonged duration of iodination inhibition following administration, despite the relatively short half-life of this compound .
Biochemical Pathways
The inhibition of thyroid peroxidase by this compound affects the thyroid hormone synthesis pathway . This leads to a decrease in the levels of thyroid hormones, which are crucial regulators of metabolism, growth, and development . The downstream effects of this inhibition can lead to the amelioration of hyperthyroid symptoms .
Pharmacokinetics
It is known that its primary active metabolite, 3-methyl-2-thiohydantoin, has a half-life approximately three times longer than its parent drug . This suggests that the compound may have a prolonged effect on thyroid hormone synthesis inhibition
Result of Action
The primary molecular effect of this compound’s action is the inhibition of thyroid peroxidase, leading to a reduction in thyroid hormone synthesis . This results in a decrease in the levels of thyroid hormones in the body . On a cellular level, this can lead to changes in metabolic processes, as thyroid hormones play a key role in regulating metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-2-thiohydantoin can be synthesized through several methods. One common approach involves the reaction of thiourea with an α-amino acid. For instance, the reaction between thiourea and L-alanine yields this compound . This method is advantageous due to its simplicity, low cost, and scalability .
Another method involves the solid-phase synthesis technique. In this approach, polymer-supported α-acylamino ketones react with Fmoc-isothiocyanate, followed by cleavage of the Fmoc protecting group and cyclative cleavage, releasing the this compound derivatives from the polymer support .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-thiohydantoin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into different thiohydantoin derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with sodium borohydride produces reduced thiohydantoin derivatives .
Scientific Research Applications
5-Methyl-2-thiohydantoin has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: This compound has shown potential as an antiviral and antimicrobial agent.
Medicine: It is investigated for its anticarcinogenic and antimutagenic properties.
Industry: this compound is used in the development of dyes, textile printing, and polymerization catalysis.
Comparison with Similar Compounds
2-Thiohydantoin: Similar in structure but lacks the methyl group at the 5-position.
5,5-Dimethyl-2-thiohydantoin: Contains two methyl groups at the 5-position, offering different steric and electronic properties.
Imidazole-2-thiones: These compounds have a similar thiocarbonyl group but differ in the ring structure.
Uniqueness: 5-Methyl-2-thiohydantoin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position enhances its stability and reactivity compared to other thiohydantoins .
Properties
IUPAC Name |
5-methyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDZMARBTYAIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954993 | |
| Record name | 4-Methyl-2-sulfanyl-4H-imidazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33368-94-4 | |
| Record name | 5-Methyl-2-thioxo-4-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33368-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydantoin, 5-methyl-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033368944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-2-sulfanyl-4H-imidazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5-methyl-2-thiohydantoin?
A: this compound, also known as 5-methyl-2-thioxoimidazolidin-4-one, possesses the molecular formula C5H8N2OS. While the provided abstracts don't delve into specific spectroscopic data, they highlight its synthesis and structural features. For instance, one study elucidated the crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin, a closely related derivative, revealing its crystallization in the chiral orthorhombic space group P212121 [].
Q2: What are the known biological activities of this compound derivatives?
A: Research indicates that this compound derivatives exhibit promising antidiabetic activity []. Furthermore, certain derivatives demonstrate notable pesticidal activity, particularly as potential pesticide precursors. Studies have shown their inhibitory effects against both sprout and root growth, with the 5-methyl substituent playing a crucial role in enhancing this activity [].
Q3: How do structural modifications of this compound impact its activity?
A: Introducing a 5-methyl group to the 2-thiohydantoin core significantly enhances its pesticidal activity compared to its counterparts lacking this substitution []. This highlights the importance of the 5-methyl group in influencing the compound's interaction with its biological target.
Q4: How is this compound used in synthetic chemistry?
A: this compound serves as a valuable building block in organic synthesis. It plays a crucial role in the synthesis of spirooxindoles, a class of compounds with diverse biological activities, through a one-pot reaction with isatin derivatives and malononitrile [].
Q5: What is known about the charge transfer properties of this compound?
A: Studies have investigated the donor properties of the sulfur atom in this compound and its N-methylated derivatives by analyzing their interactions with molecular iodine []. These interactions lead to the formation of charge transfer complexes, and the stability constants (K) of these complexes provide insights into the electron-donating ability of the sulfur atom.
Q6: How does hydrogen bonding influence the structure of this compound derivatives?
A: Crystallographic studies of rac-1-acetyl-5-methyl-2-thioxoimidazolidin-4-one, also known as N-acetyl-2-thiohydantoin-alanine, reveal the crucial role of hydrogen bonding in its crystal packing []. N-H...O hydrogen bonds connect molecules, forming centrosymmetric dimers. These dimers are further linked by C-H...O interactions, resulting in the formation of infinite one-dimensional chains [].
Q7: What is the significance of this compound in coordination chemistry?
A: this compound and its derivatives act as ligands in coordination compounds. For instance, 3-allyl-5-methyl-2-thiohydantoin coordinates to silver(I) ions, forming a dimeric binuclear complex []. This highlights the potential of these compounds in developing metal-based drugs and catalysts.
Q8: What are some synthetic routes to access this compound derivatives?
A: One efficient method involves a three-component reaction using amino acid esters, primary amines, and 1-(methyldithiocarbonyl)imidazole as a thiocarbonyl transfer reagent []. This approach offers a facile route to a diverse range of 3,5- and 1,3,5-substituted-2-thiohydantoins.
Q9: Are there any known cyanoethylation reactions involving this compound?
A: Yes, research has explored the cyanoethylation of 3-substituted 5-methyl-2-thiohydantoins [, ]. These reactions likely involve the nucleophilic attack of the thiohydantoin nitrogen on acrylonitrile, leading to the formation of cyanoethylated derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


